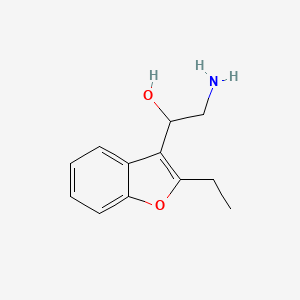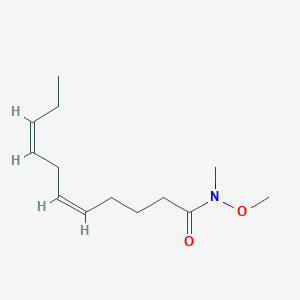
(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide is a synthetic organic compound characterized by its unique structure, which includes two conjugated double bonds and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide typically involves the reaction of an appropriate precursor with methoxyamine and methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which (5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(5Z,8Z,11Z)-14,15-dihydroxyicosatrienoic acid: Shares similar structural features with conjugated double bonds.
(5Z,8Z,14Z)-11,12-dihydroxyicosatrienoic acid: Another compound with conjugated double bonds and hydroxyl groups.
Uniqueness
(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activity. Its methoxy and methyl groups, along with the conjugated double bonds, make it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C13H23NO2 |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide |
InChI |
InChI=1S/C13H23NO2/c1-4-5-6-7-8-9-10-11-12-13(15)14(2)16-3/h5-6,8-9H,4,7,10-12H2,1-3H3/b6-5-,9-8- |
Clave InChI |
ADGKKGDUIIJWGQ-AFJQJTPPSA-N |
SMILES isomérico |
CC/C=C\C/C=C\CCCC(=O)N(C)OC |
SMILES canónico |
CCC=CCC=CCCCC(=O)N(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


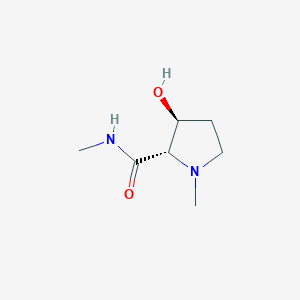
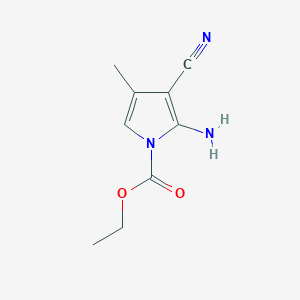
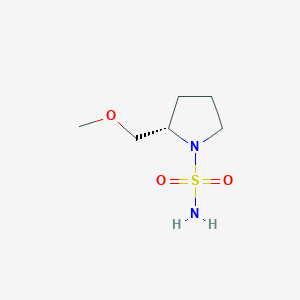
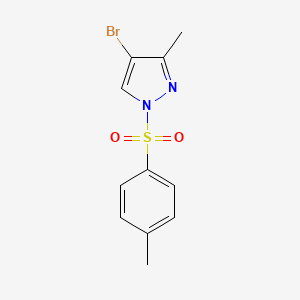

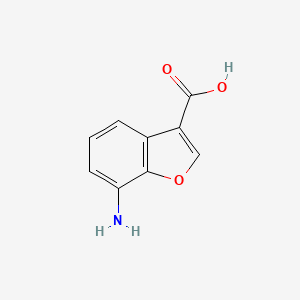
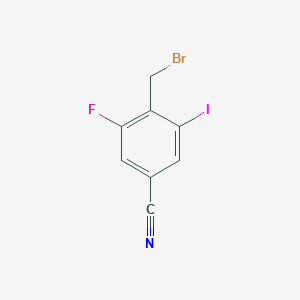
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)




![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
